5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Overview
Description
5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. It is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting appropriate thiosemicarbazides with trifluoroacetic acid under reflux conditions.
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted furan derivative .
Scientific Research Applications
5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with potential medicinal applications.
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: A similar compound with a thiazole ring instead of a thiadiazole ring.
Uniqueness
5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to the presence of the trifluoromethyl group on the thiadiazole ring, which can enhance its biological activity and stability .
Properties
IUPAC Name |
5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N3O2S/c9-4-2-1-3(17-4)5(16)13-7-15-14-6(18-7)8(10,11)12/h1-2H,(H,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAYJQYFCXQXFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=NN=C(S2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.